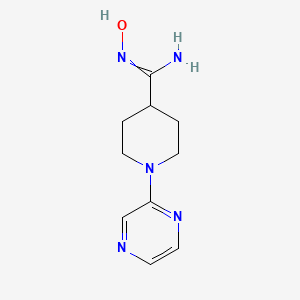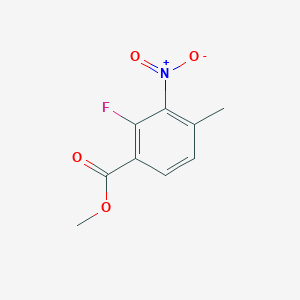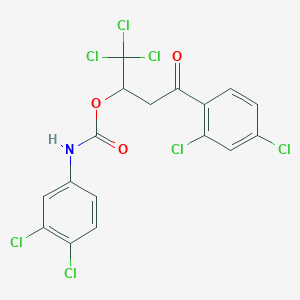
1-(Boc-amino)-5-nitropentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Boc-amino)-5-nitropentane is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group attached to a pentane chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The nitro group is a functional group known for its electron-withdrawing properties, making it a key player in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-5-nitropentane can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of a nitro group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-(Boc-amino)-5-nitropentane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 1-(Boc-amino)-5-aminopentane.
Substitution: Formation of free amine derivatives
科学的研究の応用
1-(Boc-amino)-5-nitropentane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Boc-amino)-5-nitropentane involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amino group from unwanted reactions. It can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Nitro Group: The nitro group acts as an electron-withdrawing group, influencing the reactivity of the molecule. .
類似化合物との比較
1-(Boc-amino)-5-nitropentane can be compared with other Boc-protected amino compounds and nitroalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to its specific chain length and the positioning of the nitro group, which provides distinct reactivity and applications compared to other similar compounds .
特性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
tert-butyl N-(5-nitropentyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)11-7-5-4-6-8-12(14)15/h4-8H2,1-3H3,(H,11,13) |
InChIキー |
NNSHIOILQULGBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)




![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)


